Home > Products > Screening Compounds P125393 > 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline
4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline -

4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline

Catalog Number: EVT-5171353
CAS Number:
Molecular Formula: C19H18Cl2N2O2
Molecular Weight: 377.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Cyclopropyl-(2,3-dimethylbenzyl) amide 7-(4-(2-(2,6-dichloro-4-methylphenoxy)ethoxy)phenyl)-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxylic acid

  • Compound Description: This compound is described as a renin inhibitor for treating hypertension. []
  • Relevance: This compound shares the 2,6-dichloro-4-methylphenoxy substructure with 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline. The difference lies in the linker and the core scaffold. In this compound, a shorter ethoxy linker connects the shared substructure to a phenyl ring, which is further attached to a diazabicyclononene carboxylic acid derivative. In contrast, 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline utilizes a longer butoxy linker to connect the shared substructure to a quinazoline ring. Despite these differences, the presence of the identical 2,6-dichloro-4-methylphenoxy moiety suggests potential similarities in their physicochemical properties and potential biological activities.

3-(2,4-Dichloro-5-methoxyphenyl)-2-thioxoquinazoline-4-one (mdivi-1)

  • Compound Description: Mdivi-1 is a known inhibitor of dynamin-related protein 1 (Drp1) and also exhibits potent activity against puromycin-sensitive aminopeptidase (PSA). []
  • Relevance: Both mdivi-1 and 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline belong to the quinazoline class of compounds. While the substitution patterns on their quinazoline rings differ, the shared scaffold suggests potential similarities in their physicochemical properties and potential for interacting with similar biological targets. The research on mdivi-1 highlights the versatility of the quinazoline scaffold for developing inhibitors targeting various proteins.

4-Aryl-4,6,7,8-tetrahydro-1H,3H-quinazoline-2,5-diones (Biginelli compounds)

  • Compound Description: This class of compounds, derived from the Biginelli reaction, includes various derivatives with substitutions on the 4-aryl ring. []
  • Relevance: Although not directly containing the 2,6-dichloro-4-methylphenoxy substituent, the Biginelli compounds share the core quinazoline structure with 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline. The study on the fragmentation patterns of Biginelli compounds provides insights into the potential stability and reactivity of the quinazoline core, which could be relevant for understanding the metabolism and behavior of 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline.
  • Compound Description: This compound serves as a key intermediate in the synthesis of various 4-phenyl quinazolone derivatives. []
  • Relevance: This compound is a simplified analog of 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline. It shares the 2,6-dichloro substitution pattern on the quinazoline ring and retains the 4-phenyl group. This structural similarity highlights the 2,6-dichloro-4-phenylquinazoline as a potential precursor or building block for synthesizing 4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline or related analogs.

Properties

Product Name

4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline

IUPAC Name

4-[4-(2,6-dichloro-4-methylphenoxy)butoxy]quinazoline

Molecular Formula

C19H18Cl2N2O2

Molecular Weight

377.3 g/mol

InChI

InChI=1S/C19H18Cl2N2O2/c1-13-10-15(20)18(16(21)11-13)24-8-4-5-9-25-19-14-6-2-3-7-17(14)22-12-23-19/h2-3,6-7,10-12H,4-5,8-9H2,1H3

InChI Key

GFWJZQOVROKHMQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Cl)OCCCCOC2=NC=NC3=CC=CC=C32)Cl

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCCCCOC2=NC=NC3=CC=CC=C32)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.